molecular formula C7H13NO2 B1315596 3-Amino-2,2-dimethylcyclobutanecarboxylic acid CAS No. 783260-98-0

3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Cat. No. B1315596
CAS RN: 783260-98-0
M. Wt: 143.18 g/mol
InChI Key: HEVNTZPOSTVEDU-UHFFFAOYSA-N
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Description

“3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is a unique chemical compound. It is a solid form and its CAS Number is 188918-39-0 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is 143.18 . It is a solid at room temperature .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “3-Amino-2,2-dimethylcyclobutanecarboxylic acid,” also known as “3-amino-2,2-dimethylcyclobutane-1-carboxylic acid.” However, detailed information on specific applications in various fields of research is not readily available in the search results.

The available information suggests that this compound is offered by scientific suppliers like Sigma-Aldrich and VWR, indicating its use in research and development. The compound may be used in life science research, analytical chemistry, biopharma production, and potentially in advanced battery science and technology, as suggested by the categories listed on VWR’s website .

Safety and Hazards

The safety information for “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNTZPOSTVEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of peptides containing 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid?

A: Research suggests that hybrid γ/γ-peptides incorporating 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid show promise as selective vectors in drug delivery systems, particularly for targeting Leishmania parasites. [] These peptides demonstrate low cytotoxicity against human cells while exhibiting microbicidal activity against Leishmania and efficient intracellular accumulation. They can be conjugated to drugs like Doxorubicin, enhancing its solubility and intracellular delivery. The conformational rigidity imparted by 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is believed to contribute to the formation of a cavity within the peptide structure, effectively encapsulating the drug molecule. []

Q2: What are the structural characteristics of peptides containing both 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid and proline derivatives?

A: Hybrid γ/γ-peptides comprising 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid alternating with Nα-functionalized cis- or trans-γ-amino-l-proline derivatives exhibit unique structural features. These peptides adopt highly constrained conformations due to the combined rigidity of the cyclobutane ring and the proline residues. [] The specific conformation adopted depends on the stereochemistry of the proline derivative (cis or trans) and influences the overall shape and properties of the peptide. Circular dichroism spectroscopy and molecular dynamics simulations have been employed to elucidate the conformational preferences of these peptides. []

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